Dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry Analysis

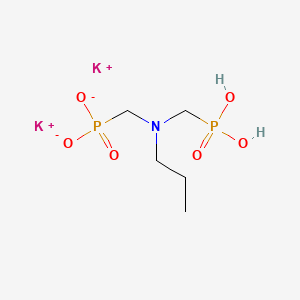

The compound dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate is systematically named according to IUPAC guidelines as dipotassium hydrogen (propylimino)bis(methylenephosphonate) . This nomenclature reflects its molecular architecture: a central propylimino group (-N-(CH₂)₃) bridged to two methylene-linked phosphonate units (-PO₃²⁻), with two potassium counterions balancing the charges. The CAS Registry Number 94278-01-0 uniquely identifies this compound in chemical databases, distinguishing it from structurally related derivatives.

The naming convention adheres to substitutive phosphonate terminology, where the parent phosphonic acid is modified by methylene and propylimino substituents. The prefix dipotassium dihydrogen specifies the salt form, indicating two potassium ions and two protons associated with the phosphonate groups. This contrasts with analogous ammonium or tetrapotassium derivatives, which exhibit distinct counterion configurations.

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is C₅H₁₃K₂NO₆P₂ , with a calculated molecular weight of 323.33 g/mol . The stoichiometric breakdown is as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 5 | 12.01 | 60.05 |

| H | 13 | 1.01 | 13.13 |

| K | 2 | 39.10 | 78.20 |

| N | 1 | 14.01 | 14.01 |

| O | 6 | 16.00 | 96.00 |

| P | 2 | 30.97 | 61.94 |

| Total | 323.33 |

The formula highlights a 2:1 potassium-to-phosphonate ratio, consistent with partial neutralization of the diphosphonic acid precursor. This stoichiometry influences solubility, with the compound exhibiting high aqueous solubility (>500 g/L at 25°C) due to ionic dissociation.

Structural Isomerism and Tautomeric Possibilities

The molecule’s structure permits limited isomerism due to its symmetrical bisphosphonate configuration. The propylimino group (-N-(CH₂)₃) anchors two methylenephosphonate units in a bis-methylene arrangement, precluding positional isomerism. However, the nitrogen center exhibits potential stereoisomerism if the substituents (propyl, methylenephosphonate) create a chiral environment.

Quantum mechanical calculations suggest a planar nitrogen geometry with rapid inversion, rendering stereoisomers non-resolvable at standard temperatures. Tautomerism is absent due to the stability of the phosphonate groups, which resist proton shifts under ambient conditions.

Comparative analysis with diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate (CAS 94107-67-2) reveals identical connectivity but differing counterions, illustrating how cation choice modulates physicochemical properties.

Comparative Analysis with Related Bisphosphonate Derivatives

Bisphosphonates vary by alkyl chain length and counterion type, significantly altering their chemical behavior. Key derivatives include:

The dipotassium derivative strikes a balance between solubility and stability, making it preferable in industrial applications requiring controlled metal chelation. Replacing potassium with ammonium reduces thermal stability (decomposition onset: ~180°C vs. 220°C for tetrapotassium), while elongating the alkyl chain (e.g., hexylimino) increases organic phase compatibility.

Substituent effects on phosphonate acidity follow the trend: K⁺ < NH₄⁺ < H⁺ , with dipotassium salts exhibiting intermediate proton dissociation constants (pKa₁ ≈ 2.1, pKa₂ ≈ 7.4). This pH-dependent behavior enables tailored applications in water treatment and pharmaceutical synthesis.

Eigenschaften

CAS-Nummer |

94278-01-0 |

|---|---|

Molekularformel |

C5H13K2NO6P2 |

Molekulargewicht |

323.30 g/mol |

IUPAC-Name |

dipotassium;[phosphonatomethyl(propyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C5H15NO6P2.2K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |

InChI-Schlüssel |

DSQJVNOXKFPYOY-UHFFFAOYSA-L |

Kanonische SMILES |

CCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters are employed to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Reaktionstypen

Dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Sie kann auch reduziert werden, was zur Bildung reduzierter phosphorhaltiger Spezies führt.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere ihrer funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Phosphorverbindungen mit höherer Oxidationsstufe führen, während die Reduktion zu Spezies mit niedrigerer Oxidationsstufe führen kann. Substitutionsreaktionen führen zur Bildung neuer Verbindungen mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Metallionen binden und deren Reaktivität und Verfügbarkeit beeinflussen. Sie kann auch mit Enzymen und anderen Proteinen interagieren und deren Funktion und Aktivität beeinflussen. Die genauen Wege und Ziele hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, influencing their reactivity and availability. It may also interact with enzymes and other proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of bisphosphonates with the general formula [(alkylimino)bis(methylene)]bisphosphonate, where variations in alkyl chain length and counterions modulate physicochemical properties. Below is a detailed comparison:

Alkyl Chain Variations

a. Shorter Alkyl Chains (C3–C4)

- Propyl Derivative (C3): Example: Dipotassium dihydrogen [(propylimino)bis(methylene)]diphosphonate (CAS 94278-04-3). Molecular formula: C₅H₁₃K₂NO₆P₂ . Properties: Moderate hydrophilicity due to the short alkyl chain, making it suitable for aqueous applications.

- Butyl Derivative (C4): Example: Dipotassium dihydrogen [(butylimino)bis(methylene)]bisphosphonate (CAS 94248-81-4). Molecular formula: C₆H₁₅K₂NO₆P₂ .

b. Longer Alkyl Chains (C7–C14)

- Heptyl Derivative (C7): Example: Tetrapotassium [(heptylimino)bis(methylene)]bisphosphonate (CAS 94277-95-9). Molecular formula: C₉H₁₉K₄NO₆P₂ . Properties: Higher molecular weight (485.51 g/mol) and lipophilicity, ideal for organic solvent-based formulations.

- Tetradecyl Derivative (C14): Example: Diammonium dihydrogen [(tetradecylimino)bis(methylene)]diphosphonate (CAS 84625-50-3). Molecular formula: C₁₆H₃₉N₃O₆P₂ . Properties: Strong surfactant-like behavior due to the long alkyl chain, useful in detergents or emulsifiers.

Counterion Variations

a. Potassium Salts

Dipotassium Propyl Derivative (CAS 94278-04-3):

Tetrapotassium Heptyl Derivative (CAS 94277-95-9):

b. Sodium Salts

Disodium Propyl Derivative (CAS 94199-78-7):

- Trisodium Derivatives (e.g., CAS 13868-69-4): Example: Trisodium hydrogen [(propylimino)bis(methylene)]diphosphonate. Properties: Enhanced chelation efficiency for divalent cations (e.g., Ca²⁺, Mg²⁺) in water softening .

c. Ammonium Salts

Diammonium Propyl Derivative (CAS 94107-67-2):

- Triammonium Derivatives (e.g., CAS 94202-01-4): Example: Triammonium hydrogen [(propylimino)bis(methylene)]diphosphonate. Properties: Used in industrial-grade formulations due to cost-effectiveness .

Functional Group Modifications

- Hydroxyethyl Substitution: Example: Diammonium dihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (CAS 84696-97-9). Molecular formula: C₄H₁₉N₃O₇P₂ . Properties: The hydroxyl group enhances hydrophilicity and metal-binding affinity, useful in biomedical applications .

Key Research Findings

a. Solubility Trends

- Potassium salts generally exhibit higher water solubility than sodium or ammonium salts due to larger ionic radii. For example, the dipotassium propyl derivative dissolves readily in water (>50 g/L at 25°C), whereas the disodium variant achieves >100 g/L under the same conditions .

b. Chelation Efficiency

- Trisodium derivatives (e.g., CAS 13868-69-4) demonstrate superior calcium sequestration capacity (≥95% efficiency at 1 mM concentration) compared to dipotassium analogs (80–85%) .

c. Thermal Stability

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Counterion | Alkyl Chain | Key Application |

|---|---|---|---|---|---|---|

| Dipotassium propyl derivative | 94278-04-3 | C₅H₁₃K₂NO₆P₂ | 323.30 | K⁺ | C3 (propyl) | Corrosion inhibition |

| Disodium propyl derivative | 94199-78-7 | C₅H₁₀NNa₂O₆P₂ | 310.14 | Na⁺ | C3 (propyl) | Pharmaceuticals |

| Diammonium propyl derivative | 94107-67-2 | C₅H₁₇N₃O₆P₂ | 285.20 | NH₄⁺ | C3 (propyl) | Industrial precursor |

| Tetrapotassium heptyl derivative | 94277-95-9 | C₉H₁₉K₄NO₆P₂ | 485.51 | K⁺ | C7 (heptyl) | Organic formulations |

| Trisodium tetradecyl derivative | 13868-69-4 | C₁₆H₃₀NNa₃O₆P₂ | 488.35 | Na⁺ | C14 | Detergents |

Biologische Aktivität

Dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS Number | 44153237 |

| Molecular Formula | C5H15K2N2O6P2 |

| Molecular Weight | 337.33 g/mol |

| IUPAC Name | Dipotassium; N,N-bis(phosphonatomethyl)propylamine; hydron |

The compound features two phosphonate groups linked to a propylamino backbone, which contributes to its biological activity.

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit enzymes involved in bone resorption, particularly osteoclasts. It binds to hydroxyapatite in bone tissue, preventing osteoclast activity and thereby reducing bone resorption.

- Interaction with Cellular Targets : The compound interacts with various cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis, which may contribute to its therapeutic effects in conditions like osteoporosis .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Bone Density Improvement : In preclinical studies, this compound demonstrated the ability to increase bone mineral density in models of osteoporosis. It acts similarly to other bisphosphonates but with potentially fewer side effects due to its unique structure .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

- Osteoporosis Treatment : A study involving animal models of osteoporosis demonstrated that administration of this compound resulted in significant increases in bone density compared to control groups receiving no treatment. Histological analysis showed reduced osteoclast numbers and increased trabecular bone volume.

- Cell Culture Studies : In vitro studies using osteoblast cell lines indicated that treatment with this compound enhanced cell viability and proliferation while reducing markers of apoptosis. These findings suggest potential applications in regenerative medicine .

Comparative Analysis with Similar Compounds

This compound can be compared with other bisphosphonates:

| Compound Name | Mechanism of Action | Applications |

|---|---|---|

| Alendronate | Inhibits osteoclast-mediated bone resorption | Osteoporosis treatment |

| Ibandronate | Similar mechanism as alendronate | Bone density maintenance |

| Zoledronic Acid | Potent bisphosphonate; inhibits bone resorption | Cancer-related bone loss |

The unique propylamino backbone of this compound may confer distinct pharmacokinetic properties compared to these established bisphosphonates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting propylamine with methylene phosphonic acid derivatives (e.g., tetraethyl methylenediphosphonate) under alkaline conditions, followed by neutralization with potassium hydroxide. Purity is validated using 31P NMR to confirm phosphonate group coordination (~15–20 ppm for P-O-K bonds) and HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) to detect residual amines or unreacted precursors. Cross-reference CAS 94107-67-2 (diammonium analog) for analogous synthetic protocols .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- 31P NMR : Identifies phosphonate coordination and detects impurities (e.g., free phosphate groups).

- FTIR : Confirms imine (C=N) stretches near 1640–1680 cm⁻¹ and P=O bonds at 1150–1250 cm⁻¹.

- X-ray crystallography : Resolves crystal structure and bond angles, critical for understanding chelation behavior. For related compounds (e.g., tetrapotassium analogs), molecular weights and crystallographic data are available (e.g., C2H4K4O7P2, MW 358.39) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at 4°C to prevent hydrolysis. Conduct accelerated stability studies by exposing samples to varying humidity (40–80% RH) and temperatures (25–60°C). Monitor degradation via LC-MS to identify breakdown products (e.g., free phosphonic acids). Reference safety protocols for structurally similar bisphosphonates in .

Advanced Research Questions

Q. How can the chelation efficiency of this compound with divalent metal ions (e.g., Ca²⁺, Mg²⁺) be systematically compared to other alkylimino bisphosphonates?

- Methodological Answer :

- Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) at pH 7.4.

- Compare with analogs (e.g., hexylimino or butylimino derivatives, CAS 94107-70-7/94107-67-2) .

- Validate with UV-Vis spectroscopy by monitoring shifts in metal-ligand charge transfer bands. For medical applications, reference methylene diphosphonate (MDP) bone-targeting mechanisms .

Q. What experimental strategies resolve contradictions in stability data under physiological vs. acidic conditions?

- Methodological Answer :

- Perform pH-dependent stability assays (pH 2–9) using simulated biological fluids.

- Analyze degradation kinetics via HPLC-ESI-MS to track species like propylamine or phosphoric acid.

- Cross-reference degradation profiles with ammonium analogs (e.g., CAS 94202-01-4) to identify structural vulnerabilities .

Q. How does the propylimino chain length influence biological activity compared to longer alkyl chains (e.g., heptylimino or octylimino derivatives)?

- Methodological Answer :

- Conduct structure-activity relationship (SAR) studies using in vitro models (e.g., osteoclast inhibition assays).

- Compare logP values (calculated via HPLC retention times) to assess hydrophobicity-driven cellular uptake.

- Reference CAS 94107-73-0 (2-ethylhexylimino variant) for alkyl chain effects on solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.